![molecular formula C14H30OSi2 B11849208 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol CAS No. 921199-41-9](/img/structure/B11849208.png)
2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol is a compound characterized by the presence of a cyclohexanol group bonded to a vinyl group, which is further substituted with a dimethyl(trimethylsilyl)methylsilyl group. This compound is notable for its unique structural features, which include the trimethylsilyl group known for its chemical inertness and large molecular volume .
Méthodes De Préparation
The synthesis of 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol typically involves the reaction of cyclohexanol with vinyltrimethylsilane under specific conditions. The reaction is facilitated by the presence of a catalyst, often a Lewis acid, which promotes the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents mentioned above. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other silicon-containing compounds.
Biology: Employed in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The molecular pathways involved include nucleophilic substitution and other silicon-based reaction mechanisms .
Comparaison Avec Des Composés Similaires
2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups into molecules.
Bis(trimethylsilyl)acetamide: Another reagent for silylation reactions.
Vinyltrimethylsilane: A precursor in the synthesis of various silicon-containing compounds.
The uniqueness of 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol lies in its combination of a cyclohexanol group with a vinyl group and a dimethyl(trimethylsilyl)methylsilyl group, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
921199-41-9 |
|---|---|
Formule moléculaire |
C14H30OSi2 |
Poids moléculaire |
270.56 g/mol |
Nom IUPAC |
2-[1-[dimethyl(trimethylsilylmethyl)silyl]ethenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H30OSi2/c1-12(13-9-7-8-10-14(13)15)17(5,6)11-16(2,3)4/h13-15H,1,7-11H2,2-6H3 |
Clé InChI |
MCQJUBICVPEGMZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C[Si](C)(C)C(=C)C1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




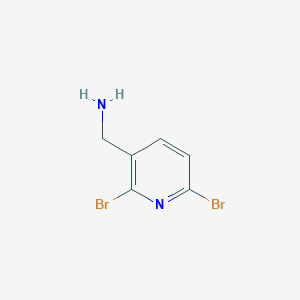

![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)


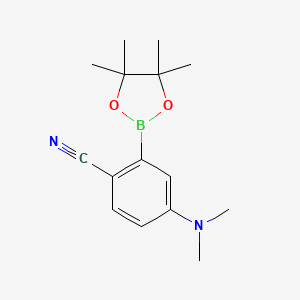
![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11849184.png)
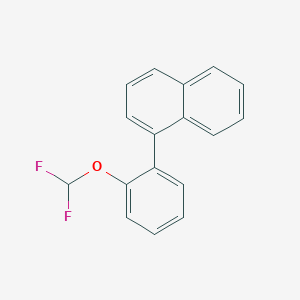

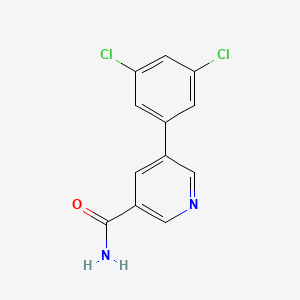
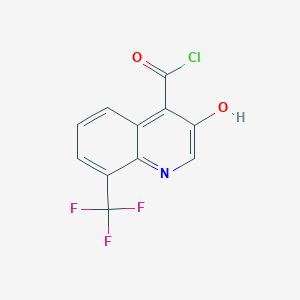
![methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11849219.png)
